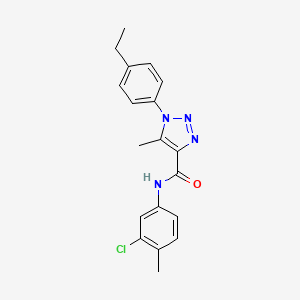

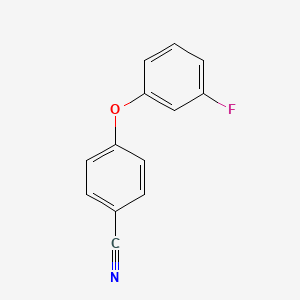

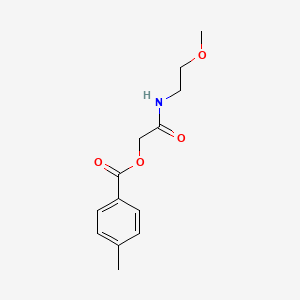

N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the general class of 1,2,3-triazoles and their derivatives have been extensively studied for their potential biological applications, including antitumor activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves the condensation of different amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives involves the condensation of isocyanato-substituted benzene compounds with amines followed by cyclization with hydrazine hydrate . Although the exact synthesis route for "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is not provided, it is likely to follow a similar synthetic strategy, starting with appropriate chloro- and methyl-substituted benzene compounds as precursors.

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The crystal structures of similar compounds have been determined, showing that they belong to specific space groups and have defined cell parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.

Chemical Reactions Analysis

1,2,3-Triazole derivatives can undergo various chemical reactions, including further functionalization or conjugation with other pharmacophores to enhance their biological activity. The papers provided do not detail specific reactions for the compound , but they do suggest that the triazole core can be modified to yield a variety of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring and the overall molecular structure. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. The provided papers do not offer specific data on the physical and chemical properties of "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," but they do provide insights into the general characteristics of similar compounds .

科学的研究の応用

Synthesis Techniques

The synthesis of similar triazole derivatives involves multi-step processes using specific starting materials and reaction conditions. For instance, a related compound was synthesized through a five-step process starting from 4-chlorobenzenamine, with optimized reaction conditions including a temperature of around 78℃ and a reaction time of 8 hours, yielding up to 88% of the target compound. This synthesis was characterized by 1H NMR and MS techniques (Lian-Di Kan, 2015).

Biological Activities

Triazole derivatives have been studied for their antimicrobial activities. For example, some newly synthesized 1,2,4-triazole derivatives demonstrated good to moderate activities against various microorganisms. This indicates the potential of triazole compounds in developing new antimicrobial agents (H. Bektaş et al., 2010).

Antitumor Activities

Triazole compounds have also been investigated for their antitumor properties. For instance, certain 3-triazeno derivatives of pyrazole-4-carboxylic acid and pyrazole-4-carboxamide showed increased survival times in mouse leukemia assays, suggesting their potential as antileukemic agents (Y. Shealy & C. O'dell, 1971).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-4-14-6-9-16(10-7-14)24-13(3)18(22-23-24)19(25)21-15-8-5-12(2)17(20)11-15/h5-11H,4H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKOMDBQCNIOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)

![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)

![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)

![3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine](/img/structure/B2540315.png)